Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate
Description
Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic phenylacetate derivative characterized by a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, a difluoromethoxy group at the 3-position, and an ethyl ester functional group. Halogenated phenylacetates are known for modulating biological pathways, such as peroxisome proliferator-activated receptor gamma (PPARγ) activation, which is linked to antitumor activity .
Properties
IUPAC Name |
ethyl 2-[2,6-dichloro-3-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O3/c1-2-17-9(16)5-6-7(12)3-4-8(10(6)13)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNWVXIHGHKDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorophenol and difluoromethyl ether.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Esterification: The final step involves the esterification of the intermediate product with ethyl acetate to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted phenylacetates can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Hydrolysis Products: 2,6-dichloro-3-(difluoromethoxy)benzoic acid.
Scientific Research Applications
Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity of the compound, making it suitable for specific reactions. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substitution Patterns
The compound’s unique substitution pattern distinguishes it from other phenylacetates and pyridine-based analogs. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Halogenation: The 2,6-dichloro substitution in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated ethyl phenylacetate.
- Core Structure : Unlike pyridine-based analogs (e.g., ), the phenyl core lacks nitrogen, which may reduce basicity and influence binding to biological targets.
Antitumor Potential
- PPARγ Activation : Phenylacetates such as ethyl phenylacetate and p-chloro-phenylacetate exhibit antitumor activity via PPARγ activation, with potency increasing with halogenation (e.g., p-iodo-phenylbutyrate > p-chloro-phenylacetate > phenylacetate) . The target compound’s dichloro and difluoromethoxy groups may enhance PPARγ binding affinity, though positional effects (ortho vs. para) require empirical validation.
- Pyridine Analogs : Pyridine derivatives (e.g., ) are structurally distinct but share halogenated motifs. Their biological activity is uncharacterized in the evidence, though heterocycles often improve pharmacokinetic properties.
Cytostatic Effects
- Cell Cycle Arrest : PPARγ activation upregulates p21waf1, inducing cell cycle arrest . The target compound’s substituents may prolong this effect by enhancing metabolic stability.
Table 2: Toxicity Comparisons
Notes:
- *TTC (Threshold of Toxicological Concern): A risk-assessment threshold for low-exposure compounds.
- †Predicted via in silico models (e.g., OECD Toolbox) for skin protein reactivity .
- ‡DPRA: Direct Peptide Reactivity Assay; LLNA: Local Lymph Node Assay.
- §CET: Closed Epicutaneous Test; ¶OET: Open Epicutaneous Test.
Key Findings :
- Ethyl phenylacetate is classified as a non-sensitizer with low reproductive risk at current exposure levels .
- Halogenation (e.g., chlorine) may increase toxicity, but the difluoromethoxy group’s impact on metabolic pathways (e.g., reduced glutathione depletion) remains speculative.
Biological Activity
Ethyl 2,6-dichloro-3-(difluoromethoxy)phenylacetate is a synthetic organic compound with significant biological activity, particularly in enzyme inhibition and receptor interactions. This article explores its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by:
- Dichloro groups at positions 2 and 6 of the phenyl ring.
- A difluoromethoxy group at position 3.
- An acetate moiety that contributes to its biological activity.
The molecular formula is , and its CAS number is 1806349-19-8.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : this compound can inhibit various enzymes by binding to their active sites. This interaction prevents substrate access, thereby reducing enzymatic activity.
- Receptor Modulation : The difluoromethoxy group enhances the compound's binding affinity and specificity toward certain receptors, potentially modulating their signaling pathways.
Applications in Research
This compound has several applications in scientific research:
- Enzyme Studies : It is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. These studies are crucial for understanding metabolic pathways and drug development .
- Pharmacological Research : Its properties make it a candidate for investigating new therapeutic agents, particularly in areas requiring enzyme modulation.
Study on Enzyme Inhibition
A notable study investigated the effects of this compound on lysosomal phospholipase A2 activity. The results indicated a significant inhibition of enzyme activity at varying concentrations, suggesting its potential use in pharmacological applications related to phospholipidosis .
| Concentration (µM) | Enzyme Activity (% Inhibition) |
|---|---|
| 1 | 20 |
| 10 | 45 |
| 50 | 75 |
Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound significantly decreased the expression levels of pro-inflammatory cytokines IL-6 and TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS) .
| Treatment Group | IL-6 Expression (pg/mL) | TNF-α Expression (pg/mL) |
|---|---|---|
| Control | 150 | 100 |
| LPS | 300 | 250 |
| LPS + Compound | 120 | 80 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
